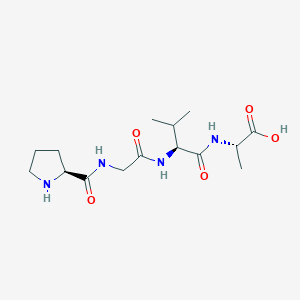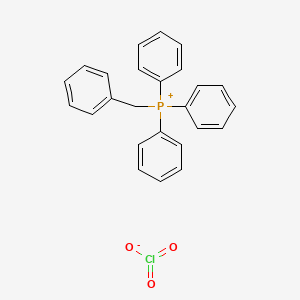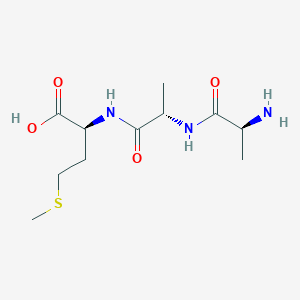
L-Methionine, L-alanyl-L-alanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Methionine, L-alanyl-L-alanyl- is a dipeptide compound composed of the amino acids L-methionine and L-alanine L-methionine is an essential amino acid that plays a crucial role in various metabolic processes, while L-alanine is a non-essential amino acid involved in protein synthesis and energy production
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, L-alanyl-L-alanyl- typically involves the coupling of L-methionine with L-alanyl-L-alanine. This can be achieved through peptide bond formation using coupling reagents such as carbodiimides (e.g., EDC, DCC) in the presence of a base like N-methylmorpholine. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of L-Methionine, L-alanyl-L-alanyl- can be achieved through biotechnological methods involving genetically engineered microorganisms. For example, Escherichia coli can be metabolically engineered to overexpress the enzymes required for the biosynthesis of L-methionine and L-alanine, followed by peptide bond formation. This approach offers a more environmentally friendly and sustainable method compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
L-Methionine, L-alanyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in L-methionine can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The carbonyl groups in the peptide bond can be reduced to form alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of activating agents like N-hydroxysuccinimide (NHS).
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Alcohol derivatives of the peptide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Methionine, L-alanyl-L-alanyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein synthesis and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, such as antioxidant properties and its role in methionine metabolism.
Industry: Utilized in the production of specialized peptides and as a nutritional supplement in animal feed.
Mecanismo De Acción
The mechanism of action of L-Methionine, L-alanyl-L-alanyl- involves its participation in various biochemical pathways. L-methionine is a precursor to S-adenosylmethionine (SAM), which is a key methyl donor in numerous methylation reactions. L-alanine plays a role in gluconeogenesis and energy production. The dipeptide form may enhance the stability and bioavailability of these amino acids, allowing for more efficient utilization in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with high water solubility and stability, used in clinical nutrition.
L-Alanyl-L-histidine: Studied for its acid-base interaction equilibria and thermodynamic properties.
L-Alanyl-L-alanine:
Uniqueness
L-Methionine, L-alanyl-L-alanyl- is unique due to the presence of L-methionine, which is an essential amino acid with sulfur-containing properties. This gives the compound distinct antioxidant and metabolic functions that are not present in other dipeptides like L-alanyl-L-glutamine or L-alanyl-L-histidine.
Propiedades
Número CAS |
206558-72-7 |
|---|---|
Fórmula molecular |
C11H21N3O4S |
Peso molecular |
291.37 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H21N3O4S/c1-6(12)9(15)13-7(2)10(16)14-8(11(17)18)4-5-19-3/h6-8H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t6-,7-,8-/m0/s1 |
Clave InChI |
VBDMWOKJZDCFJM-FXQIFTODSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(CCSC)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


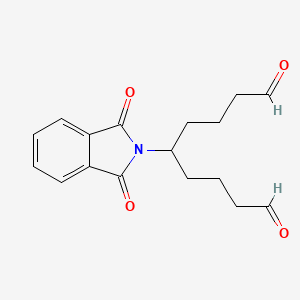
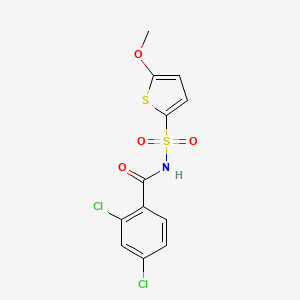
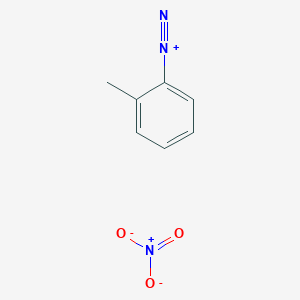

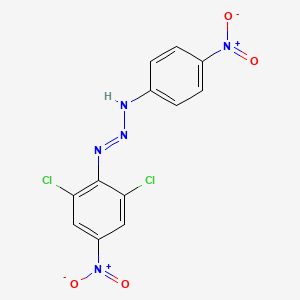
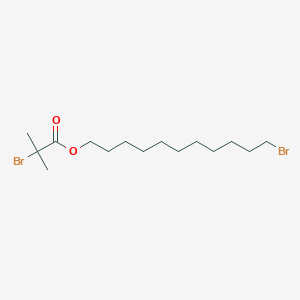
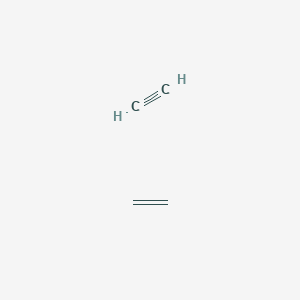

![S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate](/img/structure/B14245143.png)
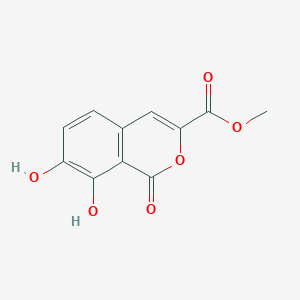
![Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate](/img/structure/B14245159.png)

